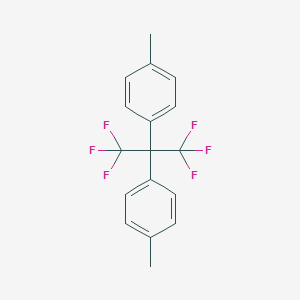

2,2-Bis(4-methylphenyl)hexafluoropropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-yl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6/c1-11-3-7-13(8-4-11)15(16(18,19)20,17(21,22)23)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEIAGSMFHSSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347468 | |

| Record name | 2,2-Bis(4-methylphenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-77-8 | |

| Record name | 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-methylphenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-methylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-methylphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)ditoluene, is a fluorinated organic compound of significant interest in materials science and as a building block in the synthesis of various specialty polymers and pharmaceutical intermediates. The incorporation of the hexafluoroisopropylidene group imparts unique properties such as enhanced thermal stability, chemical resistance, and solubility in organic solvents. This technical guide provides a comprehensive overview of the primary synthesis route for this compound, detailing the experimental protocol, reaction parameters, and visualization of the chemical processes.

Core Synthesis Route: Friedel-Crafts Alkylation

The most prevalent and industrially relevant method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with hexafluoroacetone. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid, with anhydrous hydrofluoric acid (HF) being a commonly cited catalyst.[1]

The reaction proceeds via the protonation of hexafluoroacetone by the strong acid catalyst, generating a highly electrophilic carbocation. This intermediate then attacks the electron-rich aromatic ring of toluene. Due to the ortho-, para-directing effect of the methyl group on the toluene ring and steric hindrance at the ortho position, the substitution occurs predominantly at the para position. A second equivalent of toluene then reacts with the intermediate to form the final product.

Reaction Pathway

Caption: Friedel-Crafts alkylation of toluene with hexafluoroacetone.

Experimental Protocols

While specific details from proprietary industrial processes are often not fully disclosed, a detailed experimental protocol can be constructed based on analogous reactions, such as the synthesis of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). The following protocol outlines a plausible procedure for the synthesis of this compound.

Safety Precautions: This reaction involves highly corrosive and toxic materials, including anhydrous hydrofluoric acid and hexafluoroacetone gas. All operations must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. An HF-specific safety protocol must be in place.

Materials:

-

Toluene (C7H8)

-

Hexafluoroacetone (C3F6O)

-

Anhydrous Hydrofluoric Acid (HF)

-

Pressurized reaction vessel (e.g., Parr reactor) made of or lined with a material resistant to HF (e.g., Monel or Hastelloy).

Procedure:

-

Reactor Charging: Charge the pressure-resistant reactor with anhydrous hydrofluoric acid and toluene. The molar ratio of HF to toluene can vary, but a significant excess of HF is typically used to act as both a catalyst and a solvent.

-

Cooling: Cool the reactor and its contents to a low temperature, for instance, 0-5 °C, using an external cooling bath.

-

Addition of Hexafluoroacetone: Slowly introduce gaseous hexafluoroacetone into the stirred reaction mixture below the surface of the liquid. The feed rate should be carefully controlled to manage the exothermic reaction and maintain the desired temperature.

-

Reaction: After the addition of hexafluoroacetone is complete, seal the reactor and gradually raise the temperature to the desired reaction temperature (e.g., 20-50 °C). The reaction is then allowed to proceed under autogenous pressure for a specified duration (e.g., 2-6 hours).

-

Work-up:

-

After the reaction is complete, cool the reactor to a low temperature before carefully venting any excess hexafluoroacetone.

-

Slowly and cautiously quench the reaction mixture by adding it to a large volume of ice water or an aqueous base (e.g., sodium bicarbonate solution) to neutralize the hydrofluoric acid.

-

The crude product will precipitate as a solid.

-

-

Purification:

-

Isolate the solid product by filtration and wash it thoroughly with water to remove any remaining acid and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or a hexane/dichloromethane mixture.

-

Alternatively, the crude product can be purified by vacuum distillation.

-

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound based on typical Friedel-Crafts conditions and analogous syntheses.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Toluene:Hexafluoroacetone | 2:1 to 3:1 molar ratio | An excess of toluene is used to drive the reaction to completion. |

| Catalyst | ||

| Hydrofluoric Acid (HF) | Catalytic to excess | Often used in large excess, acting as both catalyst and solvent. |

| Reaction Conditions | ||

| Temperature | 0 - 50 °C | Initial addition at low temperature, followed by reaction at a higher temperature. |

| Pressure | Autogenous | The reaction is typically carried out in a sealed pressure vessel. |

| Reaction Time | 2 - 6 hours | Dependent on temperature and catalyst concentration. |

| Yield | ||

| Reported Yield | >80% | Yields can be high under optimized conditions. |

Alternative Catalysts

While anhydrous hydrofluoric acid is a highly effective catalyst, its hazardous nature has prompted research into alternative catalytic systems. Other potential catalysts for the Friedel-Crafts alkylation of toluene with hexafluoroacetone include:

-

Other Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used in Friedel-Crafts reactions. However, they may form complexes with the reactants and products, requiring stoichiometric amounts and leading to more complex work-up procedures.

-

Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites and other solid acids, offer advantages in terms of catalyst separation, reusability, and reduced corrosion. The shape-selectivity of certain zeolites could potentially favor the formation of the desired para-isomer.

The development of more environmentally benign and efficient catalytic systems for this reaction remains an active area of research.

References

Synthesis of High-Purity 2,2-Bis(4-methylphenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity 2,2-Bis(4-methylphenyl)hexafluoropropane, a key intermediate in the production of various advanced materials. The document details the core chemical reactions, experimental procedures, purification methods, and analytical techniques required to obtain this compound with a high degree of purity.

Introduction

This compound, also known as 4,4'-(Hexafluoroisopropylidene)ditoluene, is a fluorinated aromatic compound of significant interest in materials science and pharmaceutical development. Its unique structure, featuring a hexafluoroisopropylidene bridge between two toluene moieties, imparts desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics to polymers and other materials. This guide outlines a robust and reproducible methodology for its synthesis and purification.

Synthesis Pathway

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with hexafluoroacetone. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid, such as anhydrous hydrofluoric acid (HF).

The overall reaction is as follows:

Caption: Synthesis of this compound.

The mechanism involves the protonation of hexafluoroacetone by the strong acid catalyst, generating a highly electrophilic carbocation. This carbocation is then attacked by the electron-rich aromatic ring of toluene. A second toluene molecule subsequently reacts in a similar fashion to form the final product.

Experimental Protocols

The following protocols are based on established methodologies for Friedel-Crafts reactions and information derived from the synthesis of structurally similar compounds.

Synthesis of Crude this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | 92.14 | 200 mL | ~1.88 |

| Hexafluoroacetone | 166.02 | 83 g | 0.5 |

| Anhydrous Hydrofluoric Acid | 20.01 | (Excess) | - |

Procedure:

-

In a high-pressure reactor resistant to hydrofluoric acid (e.g., Monel or Teflon-lined), charge the toluene.

-

Cool the reactor to -78°C using a dry ice/acetone bath.

-

Carefully condense anhydrous hydrofluoric acid into the reactor.

-

Slowly add hexafluoroacetone to the stirred reaction mixture while maintaining the temperature below -70°C.

-

After the addition is complete, seal the reactor and allow it to warm to room temperature.

-

Heat the reactor to 100°C and maintain this temperature for 4-6 hours. The pressure will increase during this time.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrofluoric acid into a suitable scrubber.

-

Quench the reaction mixture by slowly pouring it onto crushed ice.

-

Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

High-purity this compound can be obtained by recrystallization from a suitable solvent system.

Materials:

| Material |

| Crude this compound |

| Recrystallization Solvent (e.g., Hexane, Heptane, or a mixture) |

Procedure:

-

Dissolve the crude product in a minimum amount of hot recrystallization solvent.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

The workflow for the synthesis and purification is summarized in the following diagram:

Caption: Experimental workflow for synthesis and purification.

Data Presentation

Expected Yield and Purity

| Stage | Typical Yield | Purity (by GC) |

| Crude Product | 80-90% | 90-95% |

| After Recrystallization | 70-85% (overall) | >99% |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₄F₆ |

| Molecular Weight | 332.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 83-85 °C |

| Boiling Point | 112 °C @ 1.7 mmHg |

Analytical Characterization

The purity and structure of the synthesized this compound should be confirmed by a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of the protons in the molecule. The spectrum is expected to show signals for the aromatic protons and the methyl group protons.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as C-H bonds of the aromatic rings and methyl groups, and the strong C-F bonds of the hexafluoroisopropylidene group.

Safety Considerations

-

Anhydrous Hydrofluoric Acid (HF): HF is an extremely corrosive and toxic substance. All manipulations involving HF must be carried out in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield. Calcium gluconate gel should be readily available as an immediate first aid treatment for HF burns.

-

Hexafluoroacetone: This is a toxic and volatile gas. It should be handled in a well-ventilated fume hood.

-

High-Pressure Reactions: The synthesis involves heating in a sealed reactor, which will generate high pressure. The reactor must be properly rated for the expected pressure and temperature, and a blast shield should be used.

This guide provides a comprehensive framework for the synthesis and purification of high-purity this compound. Researchers should adapt these protocols to their specific laboratory conditions and always adhere to strict safety procedures.

Physical and chemical properties of 2,2-Bis(4-methylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-methylphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)ditoluene, is a fluorinated aromatic compound. Its structure, featuring two p-tolyl groups attached to a hexafluoroisopropylidene core, imparts unique properties such as thermal stability and chemical resistance. While primarily utilized in the field of materials science as a monomer for specialty polymers, its fluorinated nature suggests potential, yet largely unexplored, applications in medicinal chemistry. The incorporation of fluorine into molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, available synthesis methodologies, and a discussion of its potential relevance in drug development contexts.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the available data is based on estimations and should be considered with appropriate caution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄F₆ | [6] |

| Molecular Weight | 332.29 g/mol | [5] |

| CAS Number | 1095-77-8 | [5][6] |

| Appearance | White to light yellow powder/crystal | [3][5] |

| Melting Point | 82.0 - 85.0 °C | [3][5] |

| Boiling Point | 117 °C at 2 mmHg | - |

| Density (estimate) | ~1.3 g/cm³ | [7] |

| Solubility | Soluble in benzene and toluene. Insoluble in water. | [8] |

Synthesis and Experimental Protocols

A patent for a related process, the preparation of 2,2-diphenylhexafluoropropane, describes the use of 2,2-bis-(4-methylphenyl)-hexafluoropropane as a starting material and references its synthesis.[9]

General Synthetic Workflow:

A more detailed experimental protocol is available for a subsequent reaction involving the oxidation of 2,2-bis-(4-methylphenyl)-hexafluoropropane to 2,2-bis-(4-carboxyphenyl)-hexafluoropropane, which is provided here for context and as an example of handling this class of compounds.

Experimental Protocol: Oxidation of 2,2-bis-(4-methylphenyl)-hexafluoropropane[9]

-

Materials:

-

2,2-bis-(4-methylphenyl)hexafluoropropane (664 g, 2 mol)

-

Glacial acetic acid (6000 g)

-

Chromium trioxide (1500 g, 15 mol)

-

Water

-

-

Procedure:

-

The 2,2-bis-(4-methylphenyl)hexafluoropropane was mixed with glacial acetic acid at 80 °C.

-

Chromium trioxide was added in portions.

-

The mixture was stirred at 80-90 °C overnight and then refluxed for an additional 2 hours.

-

The majority of the glacial acetic acid was removed in vacuo.

-

Approximately 3 L of water was added, and the solution was subjected to steam distillation to remove all acetic acid.

-

After cooling, the reaction mixture was filtered, and the filter cake was washed with water to yield 2,2-bis-(4-carboxyphenyl)-hexafluoropropane.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

A singlet for the methyl protons (Ar-CH₃) is expected in the range of 2.2-2.5 ppm.

-

A pair of doublets in the aromatic region (7.0-7.5 ppm) corresponding to the AA'BB' spin system of the p-substituted benzene rings.

-

-

¹³C NMR:

-

A signal for the methyl carbons (Ar-C H₃) around 20-25 ppm.

-

Several signals in the aromatic region (120-150 ppm), including quaternary carbons.

-

A characteristic septet for the central carbon of the hexafluoroisopropylidene group, split by the six fluorine atoms.

-

A quartet for the trifluoromethyl carbons (-CF₃).

-

-

¹⁹F NMR:

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-F stretching: Strong absorbance bands are expected in the 1100-1300 cm⁻¹ region, characteristic of C-F bonds.

Mass Spectrometry (MS) (Predicted)

-

The molecular ion peak (M⁺) would be observed at m/z = 332.

-

Fragmentation patterns would likely involve the loss of a methyl group (M-15) and a trifluoromethyl group (M-69).

Applications and Relevance to Drug Development

Currently, the primary application of this compound is in materials science, particularly as a monomer for the synthesis of high-performance polymers such as polyimides and polycarbonates.[1] The incorporation of the hexafluoroisopropylidene group enhances the thermal stability, solubility, and optical properties of these polymers.

While there is no direct evidence of this compound being used as a therapeutic agent itself, its structural motifs are of interest to drug development professionals. The strategic use of fluorinated building blocks is a common practice in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4][5]

Potential Logical Relationships in Drug Discovery:

The biocompatibility of polyimides, for which this compound can be a precursor, has been a subject of research, suggesting that materials derived from it could have applications in medical devices and drug delivery systems.[7][13][14][15]

Conclusion

This compound is a fluorinated aromatic compound with well-established applications in materials science. While its direct role in drug development is not documented, its structural features make it an interesting starting point for the synthesis of novel fluorinated molecules for biological screening. Further research is needed to fully explore its potential in medicinal chemistry, including the development of detailed synthesis and purification protocols, comprehensive spectral characterization, and evaluation of its biological activity and that of its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. prepchem.com [prepchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. rsc.org [rsc.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polyimides as biomaterials: preliminary biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,2-Bis(4-methylphenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2,2-Bis(4-methylphenyl)hexafluoropropane. This document outlines detailed experimental protocols, predicted spectral data, and a fundamental workflow for the characterization of this fluorinated aromatic compound.

Introduction

This compound is a symmetrically substituted aromatic compound containing a hexafluoropropane bridge. Spectroscopic techniques such as NMR and FTIR are essential for confirming its molecular structure and identifying key functional groups. This guide presents the expected spectral characteristics based on the analysis of structurally related molecules, providing a valuable reference for researchers working with this and similar compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption frequencies for FTIR analysis. These predictions are derived from the known spectral data of analogous compounds, including 2,2-bis(3,4-dimethylphenyl)hexafluoropropane and other fluorinated aromatic molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| ¹H | ~7.10 - 7.30 | Doublet | Aromatic protons ortho to the quaternary carbon. |

| ~7.00 - 7.15 | Doublet | Aromatic protons meta to the quaternary carbon. | |

| ~2.30 | Singlet | Methyl group protons. | |

| ¹³C | ~145 - 150 | Singlet | Quaternary aromatic carbon attached to the hexafluoropropane group. |

| ~135 - 140 | Singlet | Aromatic carbon attached to the methyl group. | |

| ~128 - 132 | Singlet | Aromatic CH carbons. | |

| ~125 - 128 | Singlet | Aromatic CH carbons. | |

| ~65 - 70 | Quartet | Quaternary carbon of the hexafluoropropane bridge (due to C-F coupling). | |

| ~120 - 125 | Quartet | Trifluoromethyl carbons (due to C-F coupling). | |

| ~20 - 22 | Singlet | Methyl carbon. |

Predicted FTIR Spectral Data

Table 2: Predicted FTIR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (methyl) | 2980 - 2850 | Stretching |

| Aromatic C=C | 1620 - 1580 and 1510 - 1470 | Stretching |

| C-F | 1350 - 1100 | Stretching (strong intensity) |

| C-H (methyl) | 1465 - 1435 and 1380 - 1365 | Bending |

| Aromatic C-H | 850 - 800 | Out-of-plane bending (indicative of 1,4-disubstitution) |

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 or 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Volumetric flasks and pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal reference.

-

Integrate the peaks in the ¹H spectrum.

-

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Materials and Equipment:

-

FTIR spectrometer with a suitable detector (e.g., DTGS)

-

Attenuated Total Reflectance (ATR) accessory or KBr press

-

Potassium bromide (KBr), spectroscopic grade (if using pellet method)

-

Agate mortar and pestle

-

Spatula

-

This compound sample (solid)

Procedure (ATR Method):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks.

-

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum (16-32 scans at 4 cm⁻¹ resolution).

-

-

Data Processing:

-

Process the spectrum as described in the ATR method.

-

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

The interpretation of the acquired spectra involves correlating the observed signals with the known chemical structure. In NMR, the chemical shifts and splitting patterns of the proton and carbon signals confirm the connectivity of the atoms. In FTIR, the presence of characteristic absorption bands confirms the existence of specific functional groups, such as aromatic C-H, aliphatic C-H, C=C, and the strong C-F bonds. By combining the information from both techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

An In-depth Technical Guide to the Crystal Structure of 2,2-Bis(4-carboxyphenyl)hexafluoropropane

Disclaimer: While the primary topic of interest is 2,2-Bis(4-methylphenyl)hexafluoropropane, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a determined crystal structure for this specific compound. However, a closely related derivative, 4,4′-(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)dibenzoic acid, which features the same core structure with carboxyl groups instead of methyl groups, has been characterized by single-crystal X-ray diffraction. This guide will focus on the crystal structure of this dicarboxylic acid derivative as a scientifically relevant analogue.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the crystal structure, experimental protocols for synthesis of the methyl derivative, and the crystallographic analysis of the carboxylic acid derivative.

Quantitative Crystallographic Data

The crystallographic data for 4,4′-(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)dibenzoic acid provides critical insights into the molecular geometry and packing of the core 2,2-diphenylhexafluoropropane structure.

Table 1: Crystal Data and Structure Refinement for 4,4′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzoic acid. [1][2]

| Parameter | Value |

| Empirical Formula | C₁₇H₁₀F₆O₄ |

| Formula Weight | 392.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.7523(16) Å |

| b | 13.381(3) Å |

| c | 16.134(3) Å |

| α | 90° |

| β | 102.294(4)° |

| γ | 90° |

| Volume | 1635.2(6) ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Refinement | |

| R-factor (R₁) | 0.040 |

| Weighted R-factor (wR₂) | 0.071 |

Table 2: Selected Bond Lengths for 4,4′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzoic acid.

| Bond | Length (Å) |

| C(1)-C(2) | 1.545(3) |

| C(1)-C(8) | 1.548(3) |

| C(1)-C(15) | 1.551(3) |

| C(1)-C(16) | 1.552(3) |

| C(15)-F(1) | 1.333(3) |

| C(15)-F(2) | 1.334(3) |

| C(15)-F(3) | 1.335(3) |

| C(16)-F(4) | 1.332(3) |

| C(16)-F(5) | 1.336(3) |

| C(16)-F(6) | 1.337(3) |

Table 3: Selected Bond Angles for 4,4′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzoic acid.

| Atoms | Angle (°) |

| C(2)-C(1)-C(8) | 111.9(2) |

| C(2)-C(1)-C(15) | 108.9(2) |

| C(8)-C(1)-C(15) | 109.1(2) |

| C(2)-C(1)-C(16) | 109.2(2) |

| C(8)-C(1)-C(16) | 108.9(2) |

| C(15)-C(1)-C(16) | 108.8(2) |

| F(1)-C(15)-F(2) | 106.9(2) |

| F(4)-C(16)-F(5) | 106.8(2) |

In the crystal structure of 4,4′-(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)dibenzoic acid, the two benzene rings are twisted with respect to each other, forming a dihedral angle of 67.43(12)°.[1][2] The molecules are linked by intermolecular O—H···O and C—H···F hydrogen bonds, creating a wave-like layered supramolecular structure.[1][2]

Experimental Protocols

A documented method for the synthesis of this compound involves the reaction of toluene with hexafluoroacetone in the presence of hydrofluoric acid.[3] This electrophilic aromatic substitution reaction is a common approach for the synthesis of diaryl-substituted hexafluoropropane derivatives.

Materials:

-

Toluene

-

Hexafluoroacetone

-

Anhydrous Hydrofluoric Acid (HF)

Procedure:

-

A reaction vessel suitable for handling anhydrous HF is charged with toluene.

-

The vessel is cooled to a suitable temperature, typically below room temperature, to control the exothermic reaction.

-

Anhydrous hydrofluoric acid is carefully added to the toluene to act as a catalyst.

-

Hexafluoroacetone is then slowly introduced into the reaction mixture with vigorous stirring.

-

The reaction is allowed to proceed for a specified time until completion, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched, for example, by pouring it onto ice.

-

The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as recrystallization or column chromatography to yield pure this compound.

The determination of the crystal structure of 4,4′-(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)dibenzoic acid was achieved through single-crystal X-ray diffraction. The general protocol for such an experiment is as follows.[4][5]

1. Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment.[4] For small organic molecules, crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a supersaturated solution, or vapor diffusion. The choice of solvent is critical and is often determined empirically.

2. Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil and a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[6]

3. Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[4][6] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4]

4. Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

5. Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[6] The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and atomic coordinates.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

Caption: Workflow for Crystal Structure Determination.

References

- 1. 4,4′-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-(1,1,1,3,3,3-Hexafluoro-propane-2,2-diyl)dibenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 7. rigaku.com [rigaku.com]

An In-depth Technical Guide to the Thermal Stability of 2,2-Bis(4-methylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2-Bis(4-methylphenyl)hexafluoropropane. While direct, publicly available experimental data on the thermal properties of this specific monomer is limited, this document synthesizes information from related compounds, polymers derived from this monomer, and general principles of thermal analysis to provide a robust estimation of its stability. This guide includes detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard methods for determining thermal stability. Additionally, it features a diagram of a known synthesis pathway for the compound and a conceptual workflow for its thermal analysis. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are interested in the applications of fluorinated aromatic compounds.

Introduction

This compound, a fluorinated aromatic compound, is a monomer of significant interest for the synthesis of high-performance polymers such as polyimides and polycarbonates. The incorporation of the hexafluoroisopropylidene group into polymer backbones is known to enhance properties such as thermal stability, chemical resistance, and optical transparency.[1] Understanding the thermal stability of the monomer itself is crucial for its proper handling, storage, and polymerization, as well as for predicting the thermal performance of the resulting polymers.

This guide addresses the thermal stability of this compound by examining the inherent properties conferred by its molecular structure and by drawing parallels with structurally similar compounds and derived polymers.

Estimated Thermal Properties

The strong carbon-fluorine bonds and the stable aromatic rings in the structure of this compound suggest a high thermal stability.[2] The hexafluoroisopropylidene group is known to contribute to the high thermal and thermo-oxidative stability of polymers.[3][4] For instance, polyimides synthesized from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C.[4][5] While the monomer would be expected to have a lower decomposition temperature than the corresponding polymer, it is reasonable to infer that it is a thermally robust molecule.

Table 1: Estimated Thermal Properties of this compound and Related Compounds

| Property | This compound (Estimated) | Bisphenol A (BPA)[6][7] | Polycarbonate (from BPA)[8][9] |

| Melting Point (°C) | ~82 | 158-159 | N/A (Amorphous) |

| Boiling Point (°C) | 117 (at 2 mmHg) | 220 (at 4 mmHg) | N/A |

| Decomposition Onset (°C, TGA in N₂) | > 300 | ~260-300 | ~450-500 |

| Glass Transition Temp. (Tg, °C) | N/A (Crystalline Solid) | N/A (Crystalline Solid) | ~145-150 |

Note: The data for this compound is an estimation based on its structure and the properties of related compounds. The properties of Bisphenol A and Polycarbonate are provided for comparative purposes.

Synthesis of this compound

A known method for the synthesis of this compound involves the reaction of toluene with hexafluoroacetone in the presence of a suitable catalyst, such as hydrofluoric acid.[10] This electrophilic substitution reaction attaches the hexafluoroisopropylidene group to two toluene molecules at the para position.

References

- 1. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 2,2-Bis(4-methylphenyl)hexafluoropropane in Organic Solvents

Predicted Qualitative Solubility

The solubility of a solid in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 2,2-Bis(4-methylphenyl)hexafluoropropane is a largely nonpolar molecule. Its structure consists of two nonpolar tolyl (methylphenyl) groups and a bulky, nonpolar hexafluoroisopropyl group. The presence of highly electronegative fluorine atoms can create bond dipoles, but the symmetrical arrangement of the -CF3 groups minimizes the overall molecular dipole moment. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents and poorly soluble in highly polar solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity | Predicted Qualitative Solubility |

| n-Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Chloroform | CHCl₃ | Weakly Polar | Soluble |

| Dichloromethane | CH₂Cl₂ | Weakly Polar | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderately Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Slightly Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble |

| Methanol | CH₃OH | Polar Protic | Insoluble |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocol: Determination of Solubility via Isothermal Equilibrium and Gravimetric Analysis

This protocol details a reliable method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Principle:

The isothermal equilibrium method involves creating a saturated solution of the solute in the solvent at a constant temperature.[1][2] An excess of the solid is stirred in the solvent for a sufficient time to ensure that equilibrium is reached, meaning the rate of dissolution equals the rate of crystallization.[2] Once equilibrium is established, a known volume of the saturated solution is carefully separated from the undissolved solid. The amount of dissolved solute in that volume is then determined by gravimetric analysis, which involves evaporating the solvent and weighing the remaining solid residue.[3][4][5]

Apparatus and Reagents:

-

Apparatus:

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Jacketed glass vessel or multiple sealed flasks (e.g., 50 mL Erlenmeyer flasks with stoppers)

-

Magnetic stirrer and stir bars

-

Syringes (e.g., 10 mL glass syringes)

-

Syringe filters (e.g., 0.22 µm PTFE filters)

-

Volumetric flasks and pipettes

-

Glass weighing dishes or beakers

-

Drying oven

-

Desiccator

-

-

Reagents:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Step-by-Step Procedure:

-

Preparation:

-

Dry the this compound in a vacuum oven at a suitable temperature below its melting point to remove any residual moisture.

-

Pre-weigh several glass weighing dishes and record their masses accurately.

-

-

Equilibration:

-

Place a known volume of the chosen organic solvent into a jacketed glass vessel or several sealed flasks.

-

Add an excess amount of the dried this compound to the solvent. An excess is crucial to ensure a saturated solution is formed with undissolved solid present throughout the experiment.

-

Place the vessel/flasks in the constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The required time can be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sampling:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant temperature.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the clear supernatant (the saturated solution) into a glass syringe.

-

Quickly attach a syringe filter to the syringe and dispense the solution into a pre-weighed weighing dish. This step removes any fine, undissolved particles. Record the exact volume of the sample taken.

-

-

Gravimetric Analysis:

-

Place the weighing dish containing the saturated solution in a fume hood to allow the bulk of the solvent to evaporate at room temperature.

-

Once most of the solvent has evaporated, transfer the weighing dish to a drying oven set at a temperature well below the boiling point of the solvent and the melting point of the solute (e.g., 60-80 °C).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and then weighing it. The process is repeated until two consecutive weighings are within ±0.0002 g.[5]

-

Record the final constant weight of the weighing dish with the dried solute.

-

Calculation of Solubility:

-

Mass of the weighing dish: M_dish (g)

-

Final mass of the weighing dish + dried solute: M_final (g)

-

Volume of the saturated solution sampled: V_sample (mL)

-

Mass of the dissolved solute: M_solute = M_final - M_dish (g)

-

Solubility: The solubility can then be expressed in various units, most commonly as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Solubility ( g/100 mL): Solubility = (M_solute / V_sample) * 100

-

Solubility (mol/L): First, calculate the molar mass of this compound (C₁₇H₁₄F₆): Molar Mass ≈ 332.28 g/mol Solubility (mol/L) = (M_solute / Molar Mass) / (V_sample / 1000)

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide to the Health and Safety of 2,2-Bis(4-methylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for 2,2-Bis(4-methylphenyl)hexafluoropropane. Due to the limited availability of specific toxicological data for this compound, information on a structurally related compound, Bisphenol A (BPA), is included to provide insights into potential mechanisms of action. Standardized experimental protocols are also presented to offer guidance on toxicological testing methodologies.

Chemical and Physical Properties

This compound, also known as 4,4'-(Hexafluoroisopropylidene)ditoluene, is a fluorinated aromatic compound. Its key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1095-77-8 | [1] |

| Molecular Formula | C₁₇H₁₄F₆ | [1] |

| Molecular Weight | 332.28 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 82.0 to 85.0 °C | [1] |

| Boiling Point | 117 °C at 2 mmHg | - |

| Synonyms | 4,4'-(Hexafluoroisopropylidene)ditoluene | [1] |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are presented in the table below.

| Hazard Class | GHS Hazard Statement (H-code) | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

Toxicological Data

Experimental Protocols for Acute Toxicity Testing

Detailed experimental protocols for toxicological studies on this compound have not been published. However, standardized protocols for acute toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD). These guidelines are widely accepted for regulatory purposes.

Acute Oral Toxicity - OECD Test Guideline 401

This guideline details a procedure for assessing the acute oral toxicity of a substance[3].

-

Principle: The test substance is administered in graduated doses to groups of experimental animals (typically rodents), with one dose per group. Observations of effects and mortality are recorded over a 14-day period[3].

-

Animal Model: Healthy young adult rodents of a common laboratory strain are used. Females are typically nulliparous and non-pregnant[3].

-

Procedure:

-

Animals are fasted prior to administration of the test substance[3].

-

The substance is administered orally via gavage in a single dose[3].

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[3].

-

A gross necropsy is performed on all animals at the end of the study[3].

-

-

Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals[3].

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines a method for evaluating acute dermal toxicity[4][5][6].

-

Principle: The test substance is applied to the skin of experimental animals in a single dose[4][5][6].

-

Animal Model: The rat is the preferred species. The skin of the animals should be healthy and intact[7].

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals[7].

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours[4].

-

Animals are observed for signs of toxicity and mortality for 14 days[4].

-

Body weight is recorded weekly[4].

-

A gross necropsy is performed on all animals[4].

-

-

Data Analysis: The dermal LD50 is determined.

Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline provides a method for assessing the toxicity of inhaled substances[8][9][10][11][12].

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a specialized inhalation chamber for a defined period[8][9][10].

-

Animal Model: The rat is the preferred species[9].

-

Procedure:

-

Groups of animals are exposed to different concentrations of the test substance, typically for 4 hours[8][9].

-

Observations for signs of toxicity and mortality are made during and after exposure for up to 14 days[8][9].

-

Parameters such as respiratory rate and clinical signs are monitored[8].

-

A gross necropsy is performed on all animals[8].

-

-

Data Analysis: The LC50 (median lethal concentration) is calculated, which is the concentration of the chemical in the air that kills 50% of the test animals during the observation period[8].

Figure 1: General experimental workflows for acute toxicity testing.

Potential Mechanism of Action: Insights from Bisphenol A (BPA)

Due to the lack of specific mechanistic data for this compound, the well-studied toxicological pathways of the structurally related compound Bisphenol A (BPA) are presented as a potential model. BPA is known to be an endocrine disruptor that can interact with various cellular signaling pathways[13][14].

BPA has been shown to bind to estrogen receptors (ERα and ERβ) and can modulate their activity[15][16]. This interaction can trigger a cascade of downstream signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways[15][17][18][19]. These pathways are crucial regulators of cell proliferation, survival, and differentiation. Dysregulation of these pathways by BPA has been implicated in various adverse health effects[13][17].

Figure 2: Potential signaling pathways affected by BPA.

Summary and Recommendations

This compound is a chemical that requires careful handling due to its classification as a harmful and irritant substance. While specific toxicological data are limited, its structural similarity to other bisphenol compounds suggests the potential for endocrine-disrupting activities and interaction with key cellular signaling pathways.

For researchers, scientists, and drug development professionals, it is crucial to:

-

Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation.

-

Prevent skin and eye contact.

-

In the absence of specific data, treat the compound with a high degree of caution, assuming a toxicological profile similar to that of related hazardous bisphenol compounds.

-

Further toxicological studies are warranted to fully characterize the health and safety profile of this compound. Standardized OECD guidelines should be followed for any future toxicological assessments.

References

- 1. This compound | 1095-77-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Endocrine-mediated effects of 4,4'-(hexafluoroisopropylidene)diphenol in SD rats, based on a subacute oral toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 6. oecd.org [oecd.org]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 12. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 13. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 15. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bisphenol A suppresses proliferation and induces apoptosis in colonic epithelial cells through mitochondrial and MAPK/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Overview of 2,2-Bis(4-methylphenyl)hexafluoropropane

For researchers, scientists, and drug development professionals, 2,2-Bis(4-methylphenyl)hexafluoropropane serves as a key building block in the synthesis of advanced polymers. This technical guide provides a summary of its commercial availability, synthesis, and physical properties.

Commercial Availability

This compound, also known as 4,4'-(Hexafluoroisopropylidene)ditoluene, is available from several commercial chemical suppliers. Researchers can source this compound from companies specializing in fluorinated building blocks and specialty chemicals. Notable suppliers include:

-

Tokyo Chemical Industry (TCI)

-

ShangFluoro

These suppliers typically offer the compound in various purities, and it is advisable to consult their respective catalogs for detailed specifications and availability.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1095-77-8 |

| Molecular Formula | C₁₇H₁₄F₆ |

| Molecular Weight | 332.29 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 82-85 °C |

| Boiling Point | 112 °C at 1.7 mmHg |

Synthesis and Purification

Synthesis

The primary industrial synthesis of this compound involves the electrophilic aromatic substitution reaction between toluene and hexafluoroacetone. This reaction is typically catalyzed by a strong acid, with anhydrous hydrogen fluoride (HF) being a commonly used catalyst as described in U.S. Patent 3,310,573[1].

The general reaction scheme is as follows:

Caption: Synthesis of this compound.

A detailed experimental protocol based on literature descriptions is provided below.

Experimental Protocol: Synthesis

Materials:

-

Toluene

-

Hexafluoroacetone (gas or hydrate)

-

Anhydrous Hydrogen Fluoride (handle with extreme caution in a suitable fume hood and with appropriate personal protective equipment)

-

Reaction vessel capable of handling corrosive HF and elevated pressure (e.g., a stainless steel autoclave)

Procedure:

-

Charge a suitable pressure-resistant reactor with toluene.

-

Cool the reactor and introduce anhydrous hydrogen fluoride as the catalyst.

-

Slowly introduce hexafluoroacetone gas into the stirred toluene-HF mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition of hexafluoroacetone is complete, the reaction mixture is typically stirred at a controlled temperature and pressure for several hours to ensure complete reaction.

-

Upon completion, the excess hydrogen fluoride and unreacted starting materials are carefully removed.

-

The crude product is then isolated for purification.

Purification

Recrystallization is a common method for the purification of solid organic compounds like this compound. The choice of solvent is critical for effective purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., a mixture of a good solvent like dichloromethane or acetone and a poor solvent like hexane or pentane)[2]

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

-

If a two-solvent system is used, dissolve the crude product in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to dissolve the precipitate.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Applications

This compound is primarily utilized as a monomer in the synthesis of high-performance polymers. The incorporation of the hexafluoroisopropylidene group into the polymer backbone imparts several desirable properties, including:

-

Enhanced thermal stability

-

Improved solubility in organic solvents

-

Lower dielectric constant

-

Increased flame retardancy

-

High optical transparency

These properties make the resulting polymers, such as polyimides and polycarbonates, suitable for applications in the aerospace, electronics, and optics industries.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the tolyl groups and the methyl protons. The integration of these signals would confirm the ratio of these protons.

-

¹³C NMR: Would reveal the number of unique carbon environments in the molecule, including the quaternary carbon of the hexafluoroisopropylidene group, the aromatic carbons, and the methyl carbons.

-

¹⁹F NMR: Would show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and strong C-F stretching vibrations.

This technical guide is intended for informational purposes for a scientific audience and should not be used as a substitute for detailed experimental procedures and safety assessments.

References

Methodological & Application

Application Note: Synthesis of High-Performance Polyimides Using 2,2-Bis(aryl)hexafluoropropane Monomers

Audience: Researchers, scientists, and drug development professionals.

Introduction Aromatic polyimides are a class of high-performance polymers recognized for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1] The properties of these polymers can be tailored by modifying the chemical structure of the monomer precursors, namely the diamine and dianhydride. The incorporation of fluorine-containing monomers, such as derivatives of 2,2-bis(phenyl)hexafluoropropane, is a key strategy for developing advanced polyimides.

The hexafluoroisopropylidene (-C(CF₃)₂-) group, a central component of monomers like 2,2-Bis(4-methylphenyl)hexafluoropropane derivatives, imparts several desirable characteristics to the resulting polyimide. These include increased solubility, lower dielectric constants, reduced water absorption, and high thermal stability, making them suitable for applications in microelectronics, aerospace, and advanced composites.[2][3]

This document provides detailed protocols for the synthesis of high-performance polyimides using a representative fluorinated diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, and a common fluorinated dianhydride, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). The methodologies described are based on the widely practiced two-step poly(amic acid) process.[4]

Experimental Protocols

The most common route for polyimide synthesis is a two-step method involving the creation of a poly(amic acid) (PAA) precursor, followed by cyclization (imidization) to form the final polyimide.[4]

Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor

This procedure details the synthesis of the PAA solution, the intermediate stage before forming the final polyimide.

Materials:

-

Diamine Monomer: 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane

-

Dianhydride Monomer: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

-

Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP)[4]

-

Gas: High-purity nitrogen (N₂)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Syringe or powder addition funnel

Procedure:

-

Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the diamine monomer (e.g., 5 mmol).

-

Dissolution: Add anhydrous DMAc to the flask to achieve a solids content of 15-20% (wt/vol). Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.[5]

-

Polymerization: Gradually add an equimolar amount of the dianhydride (e.g., 6FDA, 5 mmol) to the stirred solution in several small portions. This helps to manage the exothermic nature of the reaction.[5][6]

-

Reaction: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the high-molecular-weight poly(amic acid) forms.[5] The resulting viscous solution is the PAA precursor.

Protocol 2: Preparation of Polyimide Films via Thermal Imidization

This protocol describes the conversion of the PAA solution into a solid polyimide film using heat.

Materials:

-

Poly(amic acid) (PAA) solution from Protocol 1

-

Ethanol (reagent grade)

-

Deionized water

Equipment:

-

Glass plate or substrate

-

Doctor blade or casting knife

-

Vacuum oven or convection oven with temperature control

Procedure:

-

Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Cast the solution into a uniform film of a desired thickness using a doctor blade.[5]

-

Solvent Removal (Pre-bake): Place the cast film in an oven at 80-100°C for 1-2 hours to slowly remove the bulk of the solvent.

-

Thermal Curing: Subject the film to a staged thermal curing process to induce cyclodehydration (imidization). A typical heating schedule is as follows:[7]

-

100°C for 1 hour

-

150°C for 30 minutes

-

200°C for 30 minutes

-

250°C for 30 minutes

-

300°C for 1 hour

-

-

Film Removal: After the thermal treatment, allow the oven to cool slowly to room temperature to prevent thermal shock and film cracking. Immerse the glass plate in warm water to help peel off the resulting polyimide film.

-

Final Drying: Wash the freestanding film with ethanol and dry it in a vacuum oven at 100°C for several hours to remove any residual water or solvent.[5]

Protocol 3: Polyimide Synthesis via Chemical Imidization

This alternative method uses chemical agents to achieve imidization at lower temperatures.

Materials:

-

Poly(amic acid) (PAA) solution from Protocol 1

-

Dehydrating Agent: Acetic anhydride[8]

-

Precipitation Solvent: Methanol or isopropanol[9]

Equipment:

-

Reaction flask with stirrer

-

High-speed blender (for precipitation)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Reagent Addition: Cool the PAA solution from Protocol 1 in an ice bath. Add an equimolar amount of a dehydrating agent (acetic anhydride) and a catalyst (pyridine or TEA) to the solution while stirring.[8]

-

Reaction: Continue stirring the mixture at room temperature for 12-24 hours under a nitrogen atmosphere.

-

Precipitation: Slowly pour the resulting polyimide solution into a high-speed blender containing methanol to precipitate the solid polyimide powder.[9]

-

Purification: Collect the powder by filtration, wash it thoroughly with fresh methanol to remove residual solvent and imidization agents, and then dry it in a vacuum oven at 160-170°C for 24 hours.[9]

-

Film Casting from Soluble Powder: The resulting polyimide powder can be redissolved in a suitable solvent (like NMP, DMAc, or THF, depending on its solubility) and cast into films, similar to the thermal imidization protocol.[10]

Data Presentation: Properties of Fluorinated Polyimides

The inclusion of the hexafluoroisopropylidene group significantly influences the final properties of the polyimides. The table below summarizes quantitative data for various polyimides synthesized from fluorinated monomers.

| Polyimide System (Dianhydride/Diamine) | Glass Transition Temp. (Tℊ, °C) | 5% Weight Loss Temp. (T₅, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) | Reference |

| BPI-1¹ | 283 | 544 (N₂) / 500 (Air) | 113 | 9.7 | 3.12 | [11] |

| BPI-2¹ | 318 | 578 (N₂) / 560 (Air) | 243 | 9.5 | 2.72 | [11] |

| BPI-3¹ | 306 | 560 (N₂) / 551 (Air) | 185 | 9.4 | 2.89 | [11] |

| 6FDA / PB² | 290 | - | 97 | - | - | [6] |

| 6FDA / PC³ | 260 | - | 85 | - | - | [6] |

| 6FDA / TFDB⁴ | >350 | >500 | - | - | ~2.8 | [2] |

¹BPI-(1-3) are star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane.[11] ²PB is 2,2-bis[4-(4-aminophenoxy)-phenyl] hexafluoropropane. ³PC is 1,3-bis(4-aminophenoxy)benzene. ⁴TFDB is 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl.

Visualizations

General Workflow for Polyimide Synthesis

The following diagram illustrates the logical steps of the two-step synthesis process, from monomers to the final polyimide film.

References

- 1. mdpi.com [mdpi.com]

- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 3. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 11. Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2,2-Bis(4-methylphenyl)hexafluoropropane and its Derivatives as Monomers for High-Performance Fluoropolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoropolymers are a class of high-performance polymers renowned for their exceptional thermal stability, chemical inertness, low dielectric constant, and unique surface properties.[1] The incorporation of fluorine atoms into the polymer backbone imparts these desirable characteristics. 2,2-Bis(4-methylphenyl)hexafluoropropane and its functionalized derivatives, such as 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPA-AF) and 2,2-bis(4-aminophenyl)hexafluoropropane (BAP-AF), are key monomers in the synthesis of advanced fluoropolymers. The bulky hexafluoroisopropylidene -(CF₃)₂C- group enhances solubility, thermal stability, and optical clarity while lowering the dielectric constant and moisture absorption of the resulting polymers.

This document provides detailed application notes and experimental protocols for the synthesis of various fluoropolymers using these monomers, including polyimides and polycarbonates. The information is intended to guide researchers and professionals in the development of novel materials for a range of applications, from advanced electronics and aerospace components to specialized membranes and coatings.

Monomer Overview and Key Properties

The core monomer, this compound, serves as a precursor to other functionalized monomers used in step-growth polymerization. The properties of the resulting polymers are significantly influenced by the functional groups on the phenyl rings.

Table 1: Properties of Key Monomers

| Monomer | Molecular Formula | Molar Mass ( g/mol ) | Key Applications in Polymer Synthesis |

| This compound | C₁₇H₁₄F₆ | 320.28 | Precursor for dicarboxylic acid and diamine monomers. |

| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (BPA-AF) | C₁₅H₁₀F₆O₂ | 336.23 | Synthesis of polycarbonates, polyesters, and polyethers. |

| 2,2-Bis(4-aminophenyl)hexafluoropropane (BAP-AF) | C₁₅H₁₂F₆N₂ | 346.26 | Synthesis of polyimides and polyamides. |

| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | C₁₉H₆F₆O₆ | 444.24 | A common dianhydride monomer used with diamines (like BAP-AF) to synthesize fluorinated polyimides. |

Fluoropolymer Properties and Applications